NSC23925
Overview
Description
NSC23925 is a novel small molecule compound identified for its ability to reverse multidrug resistance in cancer cells. It has shown significant potential in preventing the development of resistance to chemotherapeutic agents, particularly in ovarian cancer and osteosarcoma . This compound works by inhibiting the overexpression of P-glycoprotein, a protein that pumps drugs out of cells, thereby reducing the effectiveness of chemotherapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: NSC23925 was identified through a high-throughput cell-based screening assay. The compound was synthesized and tested for its ability to inhibit P-glycoprotein and reverse multidrug resistance . The specific synthetic routes and reaction conditions for this compound are not widely published, but it involves the use of quinoline derivatives and other organic synthesis techniques .
Industrial Production Methods: given its potential as a therapeutic agent, it is likely that scalable synthetic methods are being developed to produce the compound in larger quantities for clinical use .
Chemical Reactions Analysis
Types of Reactions: NSC23925 primarily undergoes interactions with P-glycoprotein, inhibiting its function. It does not undergo significant oxidation, reduction, or substitution reactions under normal physiological conditions .
Common Reagents and Conditions: The compound is typically used in combination with chemotherapeutic agents such as paclitaxel. It increases the intracellular accumulation of these drugs by inhibiting the efflux function of P-glycoprotein .
Major Products Formed: The major product of the interaction between this compound and P-glycoprotein is the inhibition of drug efflux, leading to increased intracellular concentrations of chemotherapeutic agents .
Scientific Research Applications
NSC23925 has a wide range of scientific research applications, particularly in the field of oncology. It has been shown to:
- Prevent the development of multidrug resistance in ovarian cancer and osteosarcoma .
- Enhance the effectiveness of chemotherapeutic agents by inhibiting P-glycoprotein .
- Improve the long-term clinical outcomes in patients with drug-resistant cancers .
- Serve as a tool for studying the mechanisms of drug resistance and the role of P-glycoprotein in cancer cells .
Mechanism of Action
NSC23925 exerts its effects by directly inhibiting the function of P-glycoprotein, a protein that pumps drugs out of cells. By inhibiting this protein, this compound increases the intracellular accumulation of chemotherapeutic agents, thereby enhancing their cytotoxic effects . The compound also stimulates the ATPase activity of P-glycoprotein, which is a phenomenon observed in other P-glycoprotein inhibitors .
Comparison with Similar Compounds
NSC23925 is unique in its ability to specifically inhibit P-glycoprotein without affecting other drug resistance proteins such as MRP or BCRP . Similar compounds include:
- Verapamil: A calcium channel blocker that also inhibits P-glycoprotein but has broader effects on other cellular functions .
- Tariquidar: A potent P-glycoprotein inhibitor that has been studied for its ability to reverse multidrug resistance .
- NSC77037: Another compound that stimulates P-glycoprotein ATPase activity and inhibits its function, similar to this compound .
This compound stands out due to its selective inhibition of P-glycoprotein and its potential to prevent the development of multidrug resistance in cancer cells .
Biological Activity
NSC23925 is a compound that has garnered attention for its ability to reverse multidrug resistance (MDR) in various cancer types. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and implications for cancer therapy, supported by relevant data and case studies.
Overview of this compound
This compound was identified through high-throughput screening of over 2,000 small molecules aimed at reversing chemoresistance in cancer cells. It specifically inhibits P-glycoprotein (P-gp), a key player in drug efflux that contributes to MDR in cancer therapy . The compound has been shown to enhance the intracellular accumulation of various chemotherapeutic agents, including paclitaxel and doxorubicin, thereby restoring their cytotoxic effects against resistant cancer cells .
Inhibition of P-glycoprotein:
this compound acts primarily by inhibiting the efflux function of P-gp without altering its expression levels. This characteristic distinguishes it from other MDR modulators, which often increase P-gp expression . Studies demonstrate that this compound can stimulate ATPase activity associated with P-gp, suggesting a complex interaction that enhances drug retention within cells .
Prevention of MDR Development:
Research indicates that this compound not only reverses existing resistance but also prevents the development of MDR when used in combination with chemotherapeutics like paclitaxel. In vitro studies show that cells treated with paclitaxel alone developed resistance, while those treated with a combination of paclitaxel and this compound maintained sensitivity . This prevention is attributed to the compound's ability to inhibit the overexpression of P-gp during treatment.
Pharmacokinetics and Toxicity
The pharmacokinetic profile of this compound has been investigated in preclinical studies. Isomer NSC23925b has shown promising characteristics, including favorable absorption and limited toxicity in rodent models. It exhibits moderate inhibition of certain cytochrome P450 enzymes but does not significantly affect the metabolism of co-administered drugs like paclitaxel or doxorubicin . This suggests a lower risk of drug-drug interactions compared to other MDR modulators.
Case Studies and Research Findings
-
Ovarian Cancer:
In a study involving ovarian cancer cell lines, this compound effectively reversed paclitaxel resistance both in vitro and in vivo. The compound increased the accumulation of paclitaxel within resistant cells while preventing the emergence of resistance during treatment . -
Osteosarcoma:
Research on osteosarcoma demonstrated that this compound could prevent the development of MDR by inhibiting P-gp overexpression when used alongside paclitaxel. Cells treated with this combination maintained sensitivity to multiple cytotoxic agents .
Data Table: Summary of Biological Activity
Properties
IUPAC Name |
[2-(4-methoxyphenyl)quinolin-4-yl]-piperidin-2-ylmethanol;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2.2ClH/c1-26-16-11-9-15(10-12-16)21-14-18(17-6-2-3-7-19(17)24-21)22(25)20-8-4-5-13-23-20;;/h2-3,6-7,9-12,14,20,22-23,25H,4-5,8,13H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGWOQHWZXLGPNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(C4CCCCN4)O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
858474-14-3 | |
Record name | 858474-14-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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